Diketo Acid Hydrolase Substrate Comparison
The substrate specificity of a diketo acid hydrolase purified from rat liver was quantitatively compared between triacetate(1-) (3,5-dioxohexanoate) and its structural analog, fumarylacetoacetate. The enzyme's activity with both substrates was monitored at various stages during its 100-fold purification [1]. The co-purification of both activities provided strong evidence that the same enzyme acts on both substrates, establishing triacetate(1-) as a validated, natural substrate for this hydrolase.
| Evidence Dimension | Enzymatic Activity (Co-purification profile) |
|---|---|
| Target Compound Data | Hydrolyzed by diketo acid hydrolase; activity retained throughout 100-fold purification. |
| Comparator Or Baseline | Fumarylacetoacetate (structural analog) |
| Quantified Difference | Enzymatic activity for both substrates co-purified, indicating they are cleaved by the same enzyme (4-fumarylacetoacetate fumarylhydrolase). |
| Conditions | Diketo acid hydrolase purified from rat liver; activity monitored at various purification stages. |
Why This Matters
This direct comparative evidence validates triacetate(1-) as a specific and biologically relevant substrate, differentiating it from other diketo acids and justifying its procurement for developing targeted enzymatic assays or studying specific metabolic pathways.
- [1] Brock, D. J. H., & Williamson, D. H. (1968). Purification of a diketo acid hydrolase from rat liver and its use for the enzymic determination of 3,5-dioxohexanoate (triacetate). *Biochemical Journal*, 110(4), 677–682. https://doi.org/10.1042/bj1100677 View Source
